molecular formula C10H8O4S B1175658 3-(4-tolysulfonyl)-4-aminoacetanilide CAS No. 127-49-1

3-(4-tolysulfonyl)-4-aminoacetanilide

Cat. No.: B1175658
CAS No.: 127-49-1
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Tolysulfonyl)-4-aminoacetanilide (CAS: 142404-84-0) is a substituted acetanilide derivative featuring a toluenesulfonyl (tosyl) group at the 3-position and an acetamide group at the 4-position of the aniline ring. Its molecular formula is C₁₅H₁₆N₂O₃S, with a molecular weight of 304.36 g/mol . This compound is structurally distinct from simpler acetanilides due to the electron-withdrawing sulfonyl group, which influences its chemical reactivity, solubility, and thermal stability.

Properties

CAS No.

127-49-1

Molecular Formula

C10H8O4S

Synonyms

3-(4-tolysulfonyl)-4-aminoacetanilide

Origin of Product

United States

Comparison with Similar Compounds

4-Aminoacetanilide (CAS: 122-80-5)

  • Structure: N-(4-Aminophenyl)acetamide (C₈H₁₀N₂O, MW: 150.18 g/mol) .
  • Thermal Properties : Exhibits decomposition at low temperatures, as shown by TG-DSC analysis, with distinct thermal profiles compared to its sulfonated derivatives .
  • Applications : Primarily used as a pharmaceutical intermediate (e.g., antibiotics, analgesics) and dye intermediate. The global market is projected to reach $36.2 million by 2031 , driven by demand in healthcare and industrial sectors .
  • Regulatory Status : Listed in major chemical inventories (e.g., TSCA, EINECS, China IECSC) .

Comparison :

  • Synthesis: 4-Aminoacetanilide is synthesized via acetylation of p-phenylenediamine, while 3-(4-tolysulfonyl)-4-aminoacetanilide requires additional sulfonation steps, increasing synthetic complexity.
  • Thermal Stability: The sulfonyl group in the 3-position likely enhances thermal stability compared to 4-aminoacetanilide due to stronger intermolecular interactions.

3-Aminoacetanilide (CAS: Not explicitly provided)

  • Structure: N-(3-Aminophenyl)acetamide, differing in the amino group position.
  • Applications: Listed among substrate analogues in biochemical studies but less prevalent in industrial use compared to its 4-amino counterpart .

Comparison :

  • Utility: this compound’s para-substitution pattern may offer better regioselectivity in synthetic reactions.

4'-(2-Amino-4-Thiazolyl)Acetanilide (CAS: 21674-96-4)

  • Structure : Features a thiazole ring substitution, enhancing heterocyclic diversity .
  • Applications : Used in laboratory settings for specialized organic synthesis, highlighting how substitutions expand functionality.

Comparison :

Key Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound C₁₅H₁₆N₂O₃S 304.36 142404-84-0 Specialized synthesis
4-Aminoacetanilide C₈H₁₀N₂O 150.18 122-80-5 Pharmaceuticals, dyes
3-Aminoacetanilide C₈H₁₀N₂O 150.18 - Biochemical studies
4'-(2-Amino-4-thiazolyl)acetanilide C₁₁H₁₂N₄OS 248.30 21674-96-4 Lab-scale synthesis

Table 2: Thermal and Market Comparison

Compound Thermal Stability (TG-DSC) Market Size (2031 Projection) Regulatory Status
This compound Likely higher (inferred) Niche Limited data
4-Aminoacetanilide Low (decomposes at low T) $36.2 million Globally listed
4'-(2-Amino-4-thiazolyl)acetanilide Unknown Not commercialized Lab use only

Research Findings and Insights

  • Synthetic Challenges: Sulfonated derivatives like this compound require multi-step synthesis, impacting yield and cost .
  • Thermal Behavior: The sulfonyl group may delay decomposition onset compared to 4-aminoacetanilide, as seen in analogous sulfonated aromatics .
  • Market Potential: While 4-aminoacetanilide thrives in established markets, its sulfonated derivative could find applications in targeted drug delivery or advanced material science, pending further research.

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